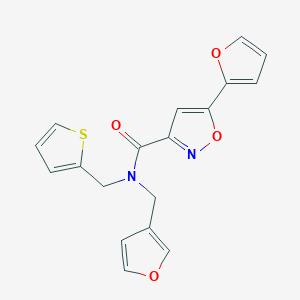

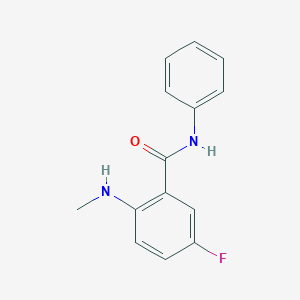

![molecular formula C16H13FN2O3S B2754319 5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1111983-54-0](/img/structure/B2754319.png)

5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole” is an organic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a sulfonyl group attached to a fluorophenyl group, and a methyl group attached to another phenyl group .

Synthesis Analysis

While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The sulfonyl group could potentially be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the sulfonyl group, and the phenyl rings . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The oxadiazole ring is known to participate in various chemical reactions, often acting as a bioisostere for other functional groups . The sulfonyl group can also participate in various reactions, particularly those involving nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility and reactivity .Scientific Research Applications

Antileishmanial Activity

The compound 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide has been investigated for its antileishmanial potential. It was unexpectedly obtained during an amidoxime synthesis protocol. Further evaluation is warranted, both in medicinal chemistry and other relevant areas .

Estrogen Receptor Alpha (ERα) Inhibition

Another related compound, 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole , shows promising potential as an ERα inhibitor. Its binding affinity to ERα is comparable to that of 4-OHT, a native ligand .

Anti-HIV-1 Activity

N-arylsulfonyl-3-acetylindole derivatives, including 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone, have demonstrated effective anti-HIV-1 activity .

Sulfonyl Fluorides Synthesis

While not directly related to the compound, sulfonyl fluorides have widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Fluorosulfonylation with fluorosulfonyl radicals is an efficient approach for producing sulfonyl fluorides .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-[(4-fluorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZNZJSNGOZLMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2754237.png)

![2-Chloro-4-[trans-3-amino-2,2,4,4-tetramethylcyclobutoxy]benzonitrile](/img/structure/B2754240.png)

![2-methyl-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754241.png)

![6-(2,4-Dimethoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2754244.png)

![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2754252.png)

![Tricyclo[4.1.0.02,4]heptane-5-carboxylic acid](/img/structure/B2754253.png)